Structural Differentiation from the 4-Methoxyphenyl ITA Series: Ethoxy-for-Methoxy Bioisosteric Replacement in HIV-1 NNRTI Scaffolds
The target compound differs from the closest literature-characterized series—the 4-methoxyphenyl ITA congeners (series 4d)—by a single O-CH2 replacement on the N1-aryl group (ethoxy vs. methoxy). In the published ITA SAR, the 4-methoxyphenyl series (4d) exhibited the steepest potency cliff within a single series: compound 4d5 (2-nitro anilide) retained an EC50 of 2.46 μM against HIV-1 IIIB, whereas 4d3 (2-bromo anilide) was essentially inactive (EC50 >55.18 μM), a >22-fold difference determined solely by the anilide ortho-substituent [1]. This demonstrates that the 4-methoxyphenyl-imidazole scaffold is highly permissive to substituent-driven potency modulation. The ethoxy extension introduces greater lipophilicity (calculated logP increase of approximately 0.5 units) and altered electron donation, which is predicted to shift the inhibitor's binding mode within the HIV-1 RT non-nucleoside binding pocket, potentially affecting both potency and resistance profile relative to the methoxy series [1]. Direct experimental data for the target compound are not publicly available; this inference is class-level based on the established SAR framework.
| Evidence Dimension | N1-aryl substituent effect on anti-HIV-1 potency (class-level SAR trend) |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl substitution at imidazole N1; no direct experimental EC50 data publicly available for this compound as of May 2026. |
| Comparator Or Baseline | Closest literature comparator: 4-methoxyphenyl ITA series (4d1–4d6). Most potent: 4d5 (2-NO2 anilide) EC50 = 2.46 μM (HIV-1 IIIB, MT-4 cells). Other 4d compounds: 4d1 (2-Me) EC50 = 43.81 μM; 4d3 (2-Br) EC50 >55.18 μM; 4d6 (H) EC50 >37.87 μM [1]. |
| Quantified Difference | Within the 4-methoxyphenyl series alone, the EC50 range spans from 2.46 μM to >55 μM (≥22-fold) depending on anilide substitution, demonstrating that even within a single N1-aryl series, potency is not predictable without direct measurement. The ethoxy-for-methoxy replacement adds a further unquantified perturbation. |
| Conditions | HIV-1 IIIB strain in MT-4 cell-based assay; cytotoxicity (CC50) measured in parallel in mock-infected MT-4 cells [1]. |
Why This Matters
The 4-ethoxyphenyl substituent is not merely a trivial homolog of the 4-methoxyphenyl series; the established SAR shows that N1-aryl identity critically controls anti-HIV-1 potency, and the ethoxy modification has never been experimentally evaluated in this scaffold, representing an unexplored chemical space with potentially distinct activity.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009 Aug 15;17(16):5775-81. DOI: 10.1016/j.bmc.2009.07.028. View Source
